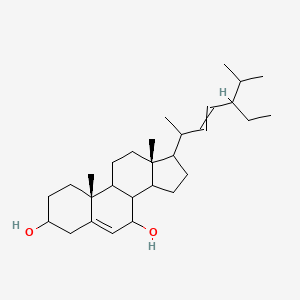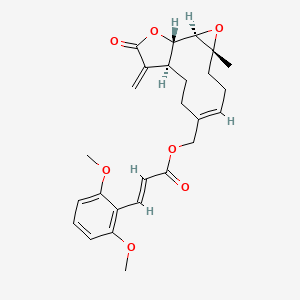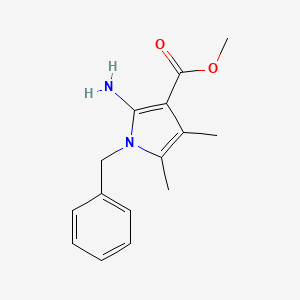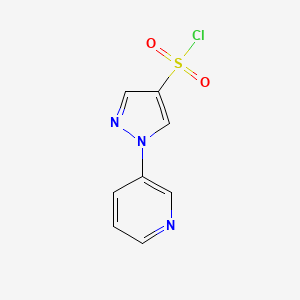
1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound that contains both pyridine and pyrazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the sulfonyl chloride group makes it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride can be synthesized through a multi-step process. One common method involves the cyclization of 3-hydrazinopyridine-dihydrochloride with acrylonitrile to form 1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine. This intermediate is then oxidized to 3-(3-amino-1H-pyrazol-1-yl)pyridine, which is subsequently converted to the sulfonyl chloride derivative using chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: The pyrazole and pyridine rings can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Functionalized Pyrazole and Pyridine Derivatives: Formed through oxidation and reduction reactions.
Applications De Recherche Scientifique
1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is used in the development of advanced materials with specific properties such as conductivity and fluorescence.
Mécanisme D'action
The mechanism of action of 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The compound can also interact with biological targets through its pyrazole and pyridine rings, which can form hydrogen bonds and π-π interactions with proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)amides: These compounds also contain a pyridine ring and have similar applications in medicinal chemistry.
Imidazo[1,2-a]pyridines: These compounds have a fused pyridine-imidazole ring system and are used in the development of pharmaceuticals.
Uniqueness
1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both pyridine and pyrazole rings along with the sulfonyl chloride group
Propriétés
Formule moléculaire |
C8H6ClN3O2S |
|---|---|
Poids moléculaire |
243.67 g/mol |
Nom IUPAC |
1-pyridin-3-ylpyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-5-11-12(6-8)7-2-1-3-10-4-7/h1-6H |
Clé InChI |
ICBUIOOHVYCOLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)N2C=C(C=N2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


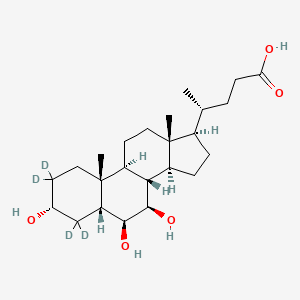
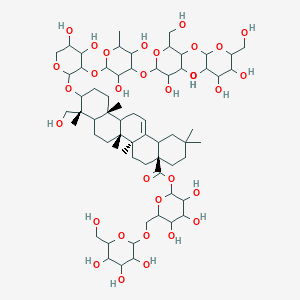
![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)
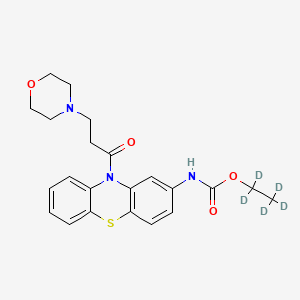

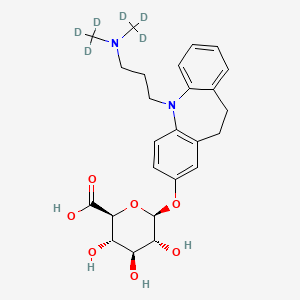
![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)


![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12431577.png)
